molecular formula C9H10N2 B1629418 (2-Amino-4-methylphenyl)acetonitrile CAS No. 861068-42-0

(2-Amino-4-methylphenyl)acetonitrile

Cat. No. B1629418
M. Wt: 146.19 g/mol
InChI Key: WMCIPHBHRAQAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-4-methylphenyl)acetonitrile , also known by its IUPAC name 2-amino-2-(o-tolyl)acetonitrile hydrochloride , is a chemical compound with the molecular formula C₉H₁₀N₂·HCl . It is a white crystalline powder with a molecular weight of 182.65 g/mol . This compound plays a significant role in synthetic chemistry and pharmaceutical research.


Synthesis Analysis

The synthesis of (2-Amino-4-methylphenyl)acetonitrile involves several methods. While I don’t have specific details on all relevant papers, researchers have explored various routes to obtain this compound. One common approach is the reaction between an aromatic aldehyde (such as o-tolualdehyde) and an amine (such as methylamine) in the presence of a nitrile source (e.g., acetonitrile). The reaction typically occurs under basic conditions and yields the desired product .


Molecular Structure Analysis

The molecular structure of (2-Amino-4-methylphenyl)acetonitrile consists of a phenyl ring substituted with an amino group and a methyl group. The nitrile functional group is attached to the carbon adjacent to the amino group. The hydrochloride salt form adds a chloride ion to the amino group. The compound’s structure is crucial for understanding its reactivity and biological activity .


Chemical Reactions Analysis

(2-Amino-4-methylphenyl)acetonitrile can participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. Researchers have explored its use as a building block for the synthesis of more complex molecules. For example, it serves as an intermediate in the preparation of dyes and pharmaceutical compounds .


Physical And Chemical Properties Analysis

  • Stability : It is stable under normal storage conditions (room temperature) .

Scientific Research Applications

Electrochemical Synthesis and Characterization

  • Electrochemical Synthesis: 2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazole derivatives, related to (2-Amino-4-methylphenyl)acetonitrile, have been synthesized through electrochemical oxidation at a platinum electrode. The compounds were characterized using various spectroscopic methods and elemental analyses (Kumar, 2012).

Spectroelectrochemical Studies

  • Spectroelectrochemical Analysis: Voltammetric and UV–Vis spectroelectrochemical studies have been performed on 4-aminophenol, a compound structurally similar to (2-Amino-4-methylphenyl)acetonitrile, showcasing the compound's electrochemical behavior in different media (Schwarz et al., 2003).

Novel Fluorescent Chemosensors

  • Fluorescent Chemosensors: 2-Amino-4-methylphenyl)acetonitrile derivatives have been evaluated as novel amino acid-based fluorimetric chemosensors for ions. Their strong interaction with metal ions like Cu2+ and Fe3+ indicates potential applications in ion sensing and photophysical properties (Esteves, Raposo & Costa, 2016).

Isomerisation Kinetics in Excited States

  • Picosecond Isomerisation Kinetics: The isomerisation kinetics of excited 2-methyl-4-dimethylaminobenzonitrile, a related compound, were studied using fluorescence quenching. This research provides insights into the reaction mechanisms involving amino group twisting (Rotkiewicz, Grabowski & Jasny, 1975).

Electrochemical Oxidation Mechanisms

  • Oxidation Mechanism Study: The electrochemical oxidation of 4-aminodiphenylamine, structurally related to (2-Amino-4-methylphenyl)acetonitrile, was investigated, revealing insights into oxidation steps and subsequent polymerization processes (Saber, Farsang & Ladányi, 1972).

Safety And Hazards

  • Disposal : Dispose of it according to local regulations .

properties

IUPAC Name

2-(2-amino-4-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-2-3-8(4-5-10)9(11)6-7/h2-3,6H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCIPHBHRAQAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646845
Record name (2-Amino-4-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-4-methylphenyl)acetonitrile

CAS RN

861068-42-0
Record name (2-Amino-4-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Amino-4-methylphenyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
(2-Amino-4-methylphenyl)acetonitrile
Reactant of Route 3
Reactant of Route 3
(2-Amino-4-methylphenyl)acetonitrile
Reactant of Route 4
Reactant of Route 4
(2-Amino-4-methylphenyl)acetonitrile
Reactant of Route 5
Reactant of Route 5
(2-Amino-4-methylphenyl)acetonitrile
Reactant of Route 6
Reactant of Route 6
(2-Amino-4-methylphenyl)acetonitrile

Citations

For This Compound
3
Citations
HK Noor-ul, S Saravanan, RI Kureshy, SHR Abdi… - Tetrahedron …, 2010 - Elsevier
Chiral monomeric and dimeric Mn(III) salen complexes viz., [(S,S)-N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminato manganese(III) chloride and 5,5-methylene di-[(S,S)…
Number of citations: 27 www.sciencedirect.com
HK Noor-ul, S Saravanan, RI Kureshy, SHR Abdi… - Journal of …, 2010 - Elsevier
Chiral dimeric vanadium (V) salen complex (10mol%) derived from 5,5-Methylene di-[(S,S)-{N-(3-tert-butyl salicylidine)-N′-(3′,5′-di-tert-butyl salicylidene)]-1,2-cyclohexanediamine] …
Number of citations: 30 www.sciencedirect.com
J Blacker, LA Clutterbuck, MR Crampton… - Tetrahedron …, 2006 - Elsevier
Vanadium V (salen) complex 3 has been found to be an effective catalyst for the asymmetric addition of hydrogen cyanide (generated in situ from trimethylsilyl cyanide) to imines. The …
Number of citations: 59 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.